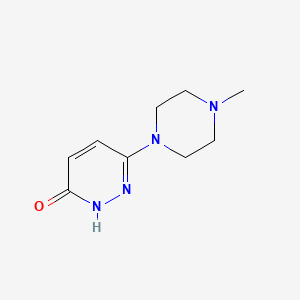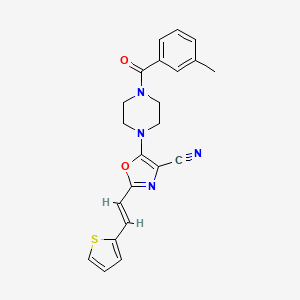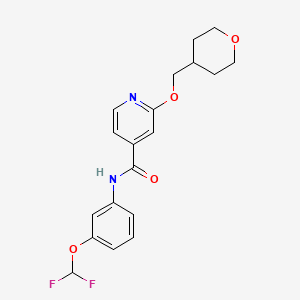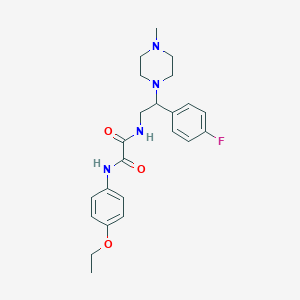
6-(4-Methylpiperazin-1-yl)pyridazin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(4-Methylpiperazin-1-yl)pyridazin-3-ol” is a chemical compound with the molecular formula C9H15N5 . It is a solid substance at room temperature . The IUPAC name for this compound is 6-(4-methyl-1-piperazinyl)-3-pyridazinylamine .
Molecular Structure Analysis
The InChI code for “6-(4-Methylpiperazin-1-yl)pyridazin-3-ol” is 1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“6-(4-Methylpiperazin-1-yl)pyridazin-3-ol” is a solid substance at room temperature . It has a molecular weight of 193.25 . The compound should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
6-(4-Methylpiperazin-1-yl)pyridazin-3-ol: has been studied for its potential anti-inflammatory effects. Research indicates that derivatives of this compound can significantly reduce inflammation markers. For instance, in models of paw oedema and pleurisy induced by carrageenan, a derivative was shown to reduce cell migration, myeloperoxidase enzyme activity, and levels of pro-inflammatory cytokines like IL-1β and TNF-α . This suggests a promising application in the treatment of inflammatory diseases.
Analgesic Effects
The compound has also been evaluated for its analgesic properties. In studies, it has been observed to decrease the number of writhings induced by acetic acid in a dose-dependent manner, indicating its potential as a pain reliever . This could be particularly useful in developing new medications for chronic pain management.
Anti-tubercular Activity
In the search for new treatments against tuberculosis, derivatives of 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol have been designed and synthesized. These derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting an important role in the development of novel anti-tubercular agents .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored, with studies indicating its effectiveness against various microbial strains. Molecular modeling has shown that certain derivatives can inhibit key enzymes in pathogens, pointing to potential applications in combating infectious diseases .
Drug Development for Central Inflammatory Diseases
There is ongoing research into the development of drugs for central inflammatory diseases using derivatives of 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol . The compound’s ability to modulate inflammatory processes makes it a candidate for treating conditions like multiple sclerosis or Alzheimer’s disease .
Enzyme Inhibition for Disease Treatment
The compound’s derivatives have been studied for their ability to inhibit enzymes that are implicated in disease processes. For example, docking simulations have shown that these derivatives can form stable complexes with oxidoreductase enzymes, which are involved in oxidative stress-related diseases .
Safety and Hazards
Wirkmechanismus
Target of Action
A structurally similar compound, 6-(4-methylpiperazin-1-yl)pyridazin-3-amine, has been used as a reactant in the preparation of inhibitors for the cyclin-dependent kinase 4 (cdk4) . CDK4 is a key regulator of the cell cycle, and its inhibition can halt cell proliferation, making it a target in cancer therapies .
Mode of Action
If we consider its structural similarity to 6-(4-methylpiperazin-1-yl)pyridazin-3-amine, it might interact with its targets (like cdk4) by binding to the active site, thereby inhibiting the kinase activity and disrupting the cell cycle .
Biochemical Pathways
Inhibition of CDK4 would prevent the progression from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, thereby halting cell proliferation .
Result of Action
If it acts as a cdk4 inhibitor, it could potentially halt cell proliferation, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Eigenschaften
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-4-6-13(7-5-12)8-2-3-9(14)11-10-8/h2-3H,4-7H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVQLLHNCVUXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-yl)pyridazin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2747646.png)



![1-Cyclopropyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2747651.png)

![2-(4-chloro-2-methylphenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B2747655.png)
![4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2747656.png)
![N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2747659.png)
![2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2747661.png)

![(4-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2747663.png)

![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2747666.png)